1,4-Bis(4-phenoxyphenoxy)benzene

Description

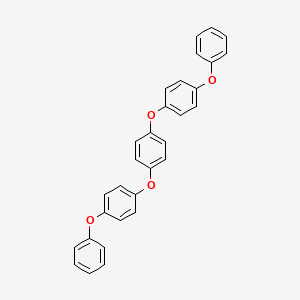

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-phenoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDDNWGFYFRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis 4 Phenoxyphenoxy Benzene

Established Synthetic Pathways for 1,4-Bis(4-phenoxyphenoxy)benzene

The synthesis of this compound is primarily achieved through well-established organic reactions that are adept at forming aryl-ether bonds. These methods include nucleophilic aromatic substitution and classic condensation reactions, which provide reliable routes to the target molecule from readily available precursors.

Nucleophilic Aromatic Substitution Routes for this compound Synthesis

Nucleophilic Aromatic Substitution (NAS) is a fundamental pathway for creating the aryl ether backbone of this compound and its derivatives. This reaction typically involves the displacement of a halide or other suitable leaving group on an aromatic ring by a nucleophile, such as a phenoxide. For the reaction to proceed efficiently, the aromatic ring containing the leaving group is often "activated" by the presence of strong electron-withdrawing groups, typically located at the ortho and/or para positions.

A representative example of this approach is seen in the synthesis of the related diamine monomer, 1,4-bis(4-aminophenoxy)benzene (B1581417). nih.gov In the first step of this two-step process, hydroquinone (B1673460) is reacted with 4-fluoronitrobenzene in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylacetamide (DMAc). researchgate.netgoogle.com The strongly electron-withdrawing nitro group on 4-fluoronitrobenzene facilitates the nucleophilic attack by the phenoxide generated from hydroquinone, leading to the formation of an intermediate, 1,4-bis(4-nitrophenoxy)benzene. The subsequent reduction of the nitro groups yields the final diamine product. google.com This NAS reaction demonstrates a viable and established route to construct the core C-O-C framework of the target molecule.

Etherification and Condensation Reactions for the Formation of this compound

The Ullmann condensation, or Ullmann ether synthesis, stands as a classic and highly effective method for forming the diaryl ether links present in this compound. scispace.com This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542) (or its corresponding alkali-metal phenate). wikipedia.org

A plausible synthetic route for this compound via the Ullmann condensation would involve the reaction of 1,4-dihalobenzene (e.g., 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene) with two equivalents of 4-phenoxyphenol (B1666991) in the presence of a copper catalyst and a base. The reaction is typically conducted at elevated temperatures in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The choice of aryl halide is crucial, as reactivity generally follows the trend of I > Br > Cl. wikipedia.orgmdpi.com

Catalytic Systems and Optimization of Reaction Conditions for this compound Production

The efficiency of synthetic routes to this compound, particularly the Ullmann condensation, is highly dependent on the catalytic system and reaction conditions. Historically, these reactions required stoichiometric amounts of "activated" copper powder at very high temperatures (often exceeding 210°C). wikipedia.org

Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These systems often utilize soluble copper(I) or copper(II) salts in combination with ligands that enhance catalyst activity and stability. wikipedia.org Common ligands include diamines and acetylacetonates. For instance, a typical catalyst system might consist of copper(I) iodide (CuI) paired with a ligand like phenanthroline. wikipedia.org More recent research has explored the use of copper-based nanoparticle catalysts, such as copper oxide nanoparticles (CuO NPs) or copper supported on carbon nanofibers (Cu/CNFs), which can offer high performance and potential for reusability. mdpi.com

Optimization of reaction conditions involves careful selection of the solvent, base, temperature, and reaction time to maximize yield and minimize side reactions.

Table 1: Catalytic Systems for Aryl Ether Synthesis via Ullmann-type Reactions

| Catalyst Type | Description | Typical Ligands | Temperature Range |

|---|---|---|---|

| Traditional | Stoichiometric copper metal powder. | None | > 210°C |

| Homogeneous | Soluble copper(I) or copper(II) salts. | Diamines, Phenanthroline, Acetylacetonates | Lower than traditional |

| Nanocatalysts | Copper or copper oxide nanoparticles, often on a solid support. | None | Variable |

Strategies for Enhancing Yield and Purity in this compound Synthesis

Achieving high yield and purity is a critical objective in the synthesis of this compound for its use in polymer production. Several strategies are employed to reach this goal.

One key factor is the purity of the starting materials. For related syntheses, it has been shown that using high-purity reactants and ensuring anhydrous conditions (e.g., water content below 500 ppm) are critical for minimizing by-product formation and achieving high product purity. google.com

Post-reaction purification is also essential. This typically involves precipitating the crude product by pouring the reaction mixture into a non-solvent like methanol (B129727) or water, followed by filtration. google.com The collected solid is then washed thoroughly to remove residual salts and solvents. Recrystallization from an appropriate solvent is often performed to achieve the final desired purity, which for commercial grades is typically above 97%. labproinc.com

Scale-Up Considerations and Process Intensification for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process efficiency. The synthetic methods described, such as the Ullmann condensation, have been successfully implemented on an industrial, kilo-scale for producing complex molecules, demonstrating their viability for large-scale manufacturing. scispace.com

Process intensification (PI) is an approach in chemical engineering that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net For the synthesis of aryl ethers, this could involve transitioning from traditional batch reactors to continuous flow systems, such as pipeline or microreactors. google.comresearchgate.net Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters, which can lead to improved yield, higher purity, and enhanced safety, particularly for exothermic reactions. researchgate.net

Furthermore, computational tools and frameworks, such as those using a "low-aggregation superstructure," can be used to model, simulate, and optimize the entire production process. mdpi.com This allows for the design of novel and intensified flowsheets that minimize energy consumption and total costs, making the industrial production of this compound more economically and environmentally sustainable. mdpi.com

Derivatization and Functionalization of 1,4 Bis 4 Phenoxyphenoxy Benzene

Strategies for Introducing Reactive Moieties onto the 1,4-Bis(4-phenoxyphenoxy)benzene Scaffold

The introduction of reactive functional groups onto the this compound backbone is a key strategy for tailoring its properties and enabling its participation in various chemical transformations. Common approaches include electrophilic aromatic substitution, oxidation, and reduction reactions.

For instance, the electron-rich aryl ether moieties can be targeted for functionalization. One notable derivatization involves the introduction of amino groups to form diamine monomers like 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPE-Q). ossila.commdpi.com These amino-functionalized derivatives are crucial for the synthesis of polyimides and can enhance reactivity in the production of epoxy resins. Another example is the synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343), an aminophenyl ether with trifluoromethyl groups that serves as a precursor for high-performance polyimides. chemicalbook.com

Oxidation of related methyl-substituted precursors, such as 1-methyl-4-phenoxybenzene (B161672), can yield carboxylic acid derivatives like 4-(4-phenoxyphenoxy)benzoic acid, which are valuable monomers for specialty thermoplastic polymers. Furthermore, the core benzene (B151609) ring or the terminal phenyl rings can undergo substitution reactions to introduce a variety of functional groups, thereby modifying the electronic and steric properties of the molecule.

Polymerization Potential of this compound as a Monomer

The unique chemical structure of this compound and its derivatives makes them excellent monomers for the synthesis of high-performance polymers. The presence of phenoxy groups enhances its reactivity and compatibility with other monomers, facilitating its incorporation into various polymer systems.

Integration into Polyimides Derived from this compound Precursors

Derivatives of this compound, particularly diamino compounds, are extensively used in the synthesis of polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. ossila.comvt.edu

The synthesis typically involves a two-step process where a diamine monomer, such as 1,4-bis(4-aminophenoxy)benzene (TPE-Q), reacts with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally imidized to the final polyimide. vt.edu A variety of dianhydrides can be used, including pyromellitic dianhydride (PMDA), biphenyl (B1667301) dianhydride (BPDA), and oxydiphthalic anhydride (B1165640) (ODPA). vt.edu The properties of the resulting polyimides can be tuned by the choice of both the diamine and the dianhydride. For example, polyimides derived from TPE-Q and BPDA exhibit high melting points and excellent thermal stability. vt.edu

The introduction of flexible ether linkages from the this compound moiety can improve the processability of the resulting polyimides. mdpi.com For instance, polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and diamines like TPE-Q show good melt flowability and recrystallization ability. mdpi.com Furthermore, the incorporation of trifluoromethyl groups, as in 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene, can lead to polyimides with low dielectric constants, high transparency, and improved insulating properties. chemicalbook.com

Table 1: Properties of Polyimides Derived from this compound Precursors

| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Properties |

|---|---|---|---|---|

| 1,4-bis(4-aminophenoxy)benzene (TPE-Q) | Pyromellitic dianhydride (PMDA) | >250°C | High | High thermal stability vt.edu |

| 1,4-bis(4-aminophenoxy)benzene (TPE-Q) | Biphenyl dianhydride (BPDA) | - | ~395°C (for meta-linked isomer) vt.edu | Semicrystalline, good melt stability vt.edu |

| 1,4-bis(4-aminophenoxy)benzene (TPE-Q) | 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 214°C mdpi.com | 388°C mdpi.com | Semicrystalline, significant recrystallization ability from melt mdpi.com |

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | Oxydiphthalic anhydride (ODPA) | - | - | High heat resistance, excellent mechanical and insulating properties chemicalbook.com |

Application in Polyether Ketone Ketone (PEKK) Polymer Systems via Related Building Blocks

While this compound itself is not a direct monomer for PEKK, a structurally related compound, 1,4-bis(4-phenoxybenzoyl)benzene (B1597880), is a key monomer in the synthesis of polyether ketone ketone (PEKK). google.comgoogle.com PEKK is a high-performance thermoplastic belonging to the polyaryletherketone (PAEK) family, known for its outstanding thermal stability, mechanical properties, and chemical resistance. googleapis.com

The synthesis of PEKK involves the electrophilic Friedel-Crafts polymerization of 1,4-bis(4-phenoxybenzoyl)benzene with terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC). google.comgoogle.com The ratio of TPC to IPC is a critical factor that determines the crystallinity and, consequently, the melting point and processing characteristics of the resulting PEKK polymer. google.com By adjusting this ratio, the properties of PEKK can be tailored for specific applications, ranging from aerospace components to biomedical implants. googleapis.com

Synthesis of Hyperbranched Polymers Utilizing this compound Derivatives

Hyperbranched polymers, characterized by their highly branched, three-dimensional architecture, possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups. researchgate.netfrontiersin.org Derivatives of this compound serve as suitable monomers for the synthesis of these complex macromolecules.

One approach involves the self-polycondensation of an AB2 monomer, such as 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, using an acid catalyst like trifluoromethanesulfonic acid. researchgate.net This method allows for the synthesis of hyperbranched polymers with varying degrees of branching. researchgate.net Another strategy employs the Friedel-Crafts aromatic substitution reaction of an AB2 monomer like 5-(4-phenoxyphenoxy)isobenzofuran-1,3-dione to produce hyperbranched polymers with a 100% degree of branching. rsc.org The numerous terminal groups on these hyperbranched polymers can be further functionalized to tailor their properties for specific applications, such as in catalysis or as polymer additives. nih.gov

Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) from Functionalized this compound

Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. d-nb.inforesearchgate.net Functionalized derivatives of this compound can be utilized as organic linkers or building blocks in the construction of these advanced materials.

For the formation of COFs, which are constructed entirely from light elements through strong covalent bonds, derivatives of this compound bearing reactive groups like amines or boronic acids can be employed. researchgate.net For instance, diamine derivatives can be condensed with aldehydes to form imine-linked COFs. ossila.com The rigid and extended nature of the this compound unit can contribute to the formation of robust and porous frameworks.

In the case of MOFs, which consist of metal ions or clusters connected by organic linkers, carboxylate-functionalized derivatives of this compound can be used. d-nb.infodovepress.com The synthesis of 4-(4-phenoxyphenoxy)benzoic acid from 1-methyl-4-phenoxybenzene provides a suitable linker for MOF synthesis. These linkers can coordinate with metal ions to create 1D, 2D, or 3D frameworks with tunable pore sizes and functionalities, making them promising for applications in gas storage, separation, and catalysis. d-nb.infodovepress.com

Advanced Modification of this compound for Tailored Properties

Advanced modification strategies for this compound focus on introducing specific functional groups to achieve highly tailored properties for specialized applications. These modifications often go beyond simple derivatization and involve more complex synthetic routes.

For example, introducing bulky or electron-withdrawing groups can alter the polymer's solubility, thermal properties, and electronic characteristics. The synthesis of polyimides from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene is a prime example, where the trifluoromethyl groups enhance the material's insulating properties and reduce its refractive index. chemicalbook.com

Furthermore, the incorporation of photosensitive or reactive crosslinking sites can enable the development of photopatternable or thermosetting materials. The synthesis of hyperbranched polymers with a high density of terminal reactive groups, such as carboxylic acids or phthalic acid anhydrides, allows for post-polymerization modifications to create functional materials for applications like catalysis. nih.gov These advanced modification techniques open up new avenues for designing materials with precisely controlled properties based on the versatile this compound scaffold.

Advanced Structural Characterization and Spectroscopic Analysis of 1,4 Bis 4 Phenoxyphenoxy Benzene and Its Derivatives

Application of Advanced Spectroscopic Techniques for Molecular Architecture Elucidation (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity, purity, and electronic environment of 1,4-Bis(4-phenoxyphenoxy)benzene. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. For analogous compounds like 1,3-Bis(3-phenoxyphenoxy)benzene, aromatic proton (¹H) signals typically appear in the range of δ 6.8–7.5 ppm. The ¹³C NMR spectrum is particularly informative, with the characteristic ether-linked carbon atoms (Ar-O-Ar) resonating in the downfield region of approximately 150–160 ppm. A ¹³C NMR spectrum has been reported for the derivative 1,4-Bis(4-aminophenoxy)benzene (B1581417), confirming the carbon skeleton. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is employed to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. The most prominent are the asymmetric C-O-C stretching vibrations of the diaryl ether linkages, which are typically strong and appear in the 1200-1250 cm⁻¹ region. Other significant peaks include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹. ijee.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is utilized to verify the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can confirm the molecular ion, which for this compound corresponds to a molecular weight of approximately 446.5 g/mol . nih.gov

Table 1: Summary of Spectroscopic Data for this compound and Analogues This table is interactive. Click on the headers to sort.

| Technique | Feature | Typical Range/Value | Reference Compound |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.8–7.5 ppm | 1,3-Bis(3-phenoxyphenoxy)benzene |

| ¹³C NMR | Ether-linked Carbons (C-O) | δ 150–160 ppm | 1,3-Bis(3-phenoxyphenoxy)benzene |

| FT-IR | Aryl Ether C-O-C Stretch | 1200-1250 cm⁻¹ | General for aryl ethers ijee.net |

| FT-IR | Aromatic C=C Stretch | 1400-1600 cm⁻¹ | General for aromatic compounds ijee.net |

| Mass Spec | Molecular Weight | ~446.5 g/mol | This compound nih.gov |

X-ray Crystallography for Solid-State Structural Analysis of this compound

Analysis of the derivative 1,4-Bis(4-aminophenoxy)benzene reveals that the molecule is located on a crystallographic inversion center, imparting a high degree of symmetry to its packing. nih.gov A more complex derivative, 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene , has been analyzed in detail, providing a clear model for the likely crystal system and unit cell parameters of such multi-ring ether structures. nih.gov The crystallographic data for this derivative underscores the tendency of these molecules to adopt a triclinic crystal system due to their low symmetry and complex packing requirements. nih.gov

Table 2: Crystallographic Data for a this compound Derivative Data for 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8766 (7) |

| b (Å) | 11.1635 (6) |

| c (Å) | 12.1531 (9) |

| α (°) | 68.687 (6) |

| β (°) | 69.601 (7) |

| γ (°) | 88.529 (5) |

| Volume (ų) | 1162.19 (13) |

| Z (molecules/cell) | 2 |

Conformational Analysis and Dihedral Angle Investigations within this compound Systems

The conformation of this compound is dominated by the rotational freedom around the ether linkages, leading to a distinctly non-planar or twisted molecular shape. The dihedral angles between the planes of the adjacent aromatic rings are a key descriptor of this conformation.

Crystallographic studies of derivatives provide precise measurements of these angles. In the solid state, 1,4-Bis(4-aminophenoxy)benzene adopts a conformation where the terminal aminophenoxy rings are nearly perpendicular to the central benzene (B151609) ring, with a measured dihedral angle of 85.40 (4)°. nih.gov This significant twist minimizes steric hindrance between the bulky substituents. Similarly, for 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene , the central phenylene ring is inclined at angles of 61.4 (2)° and 70.7 (3)° with respect to the flanking aromatic rings in the two independent molecules found in the asymmetric unit. nih.gov These findings consistently point to a highly contorted, propeller-like geometry for this family of compounds, which is crucial for preventing dense packing and influencing properties like solubility and polymer morphology.

Analysis of Intermolecular Interactions and Packing in this compound Derivatives

The way in which molecules of this compound and its derivatives pack together in the solid state is governed by a network of weak intermolecular interactions. These non-covalent forces dictate the final crystal structure and influence the material's bulk properties.

In derivatives containing suitable functional groups, such as 1,4-Bis(4-aminophenoxy)benzene , the molecular conformation and crystal packing are stabilized by relatively strong N-H⋯O and N-H⋯N intermolecular hydrogen bonds. nih.gov However, the parent this compound lacks strong hydrogen bond donors. Therefore, its crystal packing is primarily directed by weaker interactions. These include C-H⋯O interactions between the aromatic hydrogens and the ether oxygen atoms, as well as offset π-π stacking interactions between the electron-rich aromatic rings. diva-portal.orgresearchgate.net The insertion of electron-withdrawing or -donating groups can polarize the aromatic rings, further influencing the strength and nature of these stacking and hydrogen bonding interactions. researchgate.net The complex, non-planar shape of the molecule prevents efficient, co-facial π-π stacking, leading to more complex packing motifs driven by a combination of these varied, weaker forces. diva-portal.org

Computational and Theoretical Studies on 1,4 Bis 4 Phenoxyphenoxy Benzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Geometry Optimization of 1,4-Bis(4-phenoxyphenoxy)benzene

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and optimizing the geometry of this compound. nih.govresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule and predict its most stable three-dimensional shape.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer another powerful approach to study electronic structure. nih.govresearchgate.net These methods, while computationally more intensive, can provide highly accurate results. For example, ab initio geometry optimizations have been performed on similar phenolic compounds to understand their stability and electronic properties. acs.org

The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelengths of light the molecule will absorb. researchgate.net

Table 1: Representative Theoretical Data for Aromatic Ether Compounds

| Parameter | Description | Typical Calculated Values (Arbitrary Units) |

| Total Energy | The total electronic energy of the optimized geometry. | Varies based on method and basis set. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Negative values, e.g., -5 to -7 eV. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Negative or small positive values, e.g., -1 to 1 eV. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Typically in the range of 4 to 6 eV. |

| Dipole Moment | A measure of the molecule's overall polarity. | Varies depending on molecular symmetry. |

Note: The values in this table are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and intermolecular interactions of molecules over time. acs.org For a molecule like this compound, MD simulations can provide insights into its flexibility, conformational changes, and how it interacts with other molecules or surfaces.

In a study of related engineering thermoplastics, MD simulations were used to investigate phenylene ring dynamics. researchgate.net The simulations revealed cooperative rotations of neighboring phenylene rings, highlighting the importance of intramolecular linkages on the dynamics of the polymer chain. researchgate.net Similar simulations on this compound would likely show complex rotational motions of the central and outer phenyl rings, as well as the flexible ether linkages. These motions are crucial for understanding the macroscopic properties of materials derived from this compound.

MD simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of particles. arxiv.org The accuracy of the simulation is highly dependent on the quality of the force field used. Recent advancements in force field development aim to improve the treatment of 1-4 interactions (interactions between atoms separated by three bonds), which are critical for accurately modeling the torsional energies and geometries of flexible molecules like this compound. arxiv.org

Prediction of Spectroscopic Signatures from Theoretical Models of this compound

Theoretical models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. nih.gov By calculating the vibrational frequencies and electronic transitions, researchers can generate theoretical spectra that can be compared with experimental data from techniques like Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

For instance, DFT calculations can be used to compute the vibrational wavenumbers of a molecule. nih.gov These theoretical frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. emmanuelcollege.ac.in This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret.

Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. emmanuelcollege.ac.in These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. emmanuelcollege.ac.in This information is valuable for understanding the photophysical properties of the molecule. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data from Theoretical Models

| Spectroscopic Technique | Predicted Parameter | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to specific bond stretching and bending modes. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, particularly for symmetric vibrations. |

| UV-Visible Spectroscopy | Excitation Energies (eV) / Wavelengths (nm) | Relates to electronic transitions between molecular orbitals. |

| NMR Spectroscopy | Chemical Shifts (ppm) | Predicts the magnetic environment of atomic nuclei (e.g., ¹H, ¹³C). |

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Approaches for this compound

Computational approaches are pivotal in establishing structure-reactivity and structure-property relationships. rsc.orgresearchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, researchers can gain a deep understanding of how its chemical architecture influences its behavior.

For example, computational studies can explore how the introduction of different substituent groups on the phenyl rings affects the molecule's electronic properties and, consequently, its reactivity. nih.gov This is particularly relevant in fields like medicinal chemistry and materials science, where fine-tuning molecular properties is crucial for developing new drugs or high-performance polymers. nih.gov

The reactivity of carbonyl compounds for polycondensations with aromatic hydrocarbons has been investigated using computational methods. researchgate.net Such studies can reveal reaction mechanisms and identify factors that enhance reactivity. Similarly, the influence of phenoxy groups on the geometry and reactivity of bithiophene precursors for electropolymerization has been demonstrated through theoretical studies. rsc.org These examples highlight the power of computational chemistry in predicting and explaining the chemical behavior of complex organic molecules.

Structure Performance Relationships in Advanced Materials Applications of 1,4 Bis 4 Phenoxyphenoxy Benzene

Influence of 1,4-Bis(4-phenoxyphenoxy)benzene Molecular Architecture on Thermal Stability and Chemical Resistance of Derived Materials

The molecular architecture of this compound, characterized by a rigid backbone of aromatic rings linked by flexible ether groups, is a key determinant of the exceptional thermal stability and chemical resistance observed in materials derived from it. When this moiety is integrated into polymer chains, such as in poly(ether ether ketone) (PEEK) and polyimides, it significantly elevates their performance profiles.

The inherent rigidity of the phenoxy-phenyl-phenoxy structure contributes to high glass transition temperatures (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Research has demonstrated that the incorporation of this compound into polymer backbones leads to materials with impressive thermal stability. For instance, novel poly(ether ether ketone)s synthesized with this compound have exhibited high glass transition temperatures (Tg) ranging from 173 to 225 °C and 5% weight loss temperatures exceeding 500 °C, indicating their ability to maintain structural integrity at elevated temperatures.

Furthermore, the chemical structure of this compound imparts excellent chemical resistance to the resulting materials. The aromatic rings are inherently resistant to attack by a wide range of chemicals, including many acids, bases, and organic solvents. This makes materials containing this compound suitable for use in chemically aggressive environments, such as in chemical processing equipment and protective coatings. The dense, cross-linked networks that can be formed with polymers containing this building block further limit the ingress of corrosive substances, enhancing the material's durability.

| Property | Value |

| Glass Transition Temperature (Tg) of derived PEEKs | 173-225 °C |

| 5% Weight Loss Temperature of derived PEEKs | >500 °C |

Electrical Insulating Performance and Dielectric Properties of Materials Incorporating this compound

Materials incorporating this compound exhibit excellent electrical insulating properties and desirable dielectric characteristics, making them highly suitable for applications in the electronics and electrical industries. The low polarity of the molecule, a consequence of its largely hydrocarbon-based structure with ether linkages, contributes to a low dielectric constant and low dielectric loss.

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. A low dielectric constant is advantageous for insulating materials used in high-frequency applications, as it minimizes signal delay and crosstalk. Research on polyetherimides derived from this compound has shown that these materials possess low dielectric constants, typically in the range of 2.56 to 2.96 at 1 MHz. This makes them ideal for use as substrates for printed circuit boards, insulating layers in integrated circuits, and as encapsulation materials for electronic components.

Dielectric loss, another critical parameter, represents the energy dissipated as heat when an insulating material is subjected to an alternating electric field. Materials with low dielectric loss are essential for high-frequency applications to prevent excessive heat generation and signal degradation. Polyimides containing the this compound unit have demonstrated low dielectric loss values, further underscoring their suitability for advanced electronic applications.

The combination of high thermal stability and excellent electrical insulating properties makes materials derived from this compound prime candidates for use in demanding electronic applications where both thermal management and signal integrity are critical.

| Property | Value |

| Dielectric Constant of derived Polyetherimides (1 MHz) | 2.56-2.96 |

Rheological Behavior and Viscoelasticity of this compound-Based Functional Fluids and Lubricants

This compound is a key component in the formulation of high-performance functional fluids and lubricants, particularly those based on polyphenyl ether (PPE) technology. The unique rheological and viscoelastic properties of these fluids are directly attributable to the molecular structure of the this compound building block.

These fluids are characterized by their excellent thermal and oxidative stability, allowing them to function effectively over a wide range of temperatures. The rheological behavior of this compound-based lubricants is marked by a relatively stable viscosity across a broad temperature range, which is a critical attribute for consistent performance in applications such as jet engine lubrication and hydraulic systems.

The viscoelasticity of these fluids, which describes their combined viscous and elastic behavior under deformation, is also a significant factor in their performance. This property allows them to form a durable lubricating film that can withstand high pressures and shear forces, thereby reducing friction and wear between moving parts. The interconnected phenyl rings and flexible ether linkages of the this compound molecule contribute to this desirable viscoelastic response.

As a synthetic lubricant, this compound itself has a high viscosity and a low pour point, making it suitable for use in extreme environments. For instance, it has a kinematic viscosity of approximately 365 cSt at 40 °C and 25.0 cSt at 100 °C, with a pour point of 5 °C. These properties, combined with its inherent thermal stability and chemical resistance, make it a valuable component in the formulation of advanced lubricants and functional fluids for aerospace, automotive, and industrial applications.

| Property | Value |

| Kinematic Viscosity at 40 °C | ~365 cSt |

| Kinematic Viscosity at 100 °C | 25.0 cSt |

| Pour Point | 5 °C |

Optical Properties and Optoelectronic Device Relevance of this compound-Derived Systems

The incorporation of this compound into polymer systems can lead to materials with tailored optical properties, making them relevant for a range of optoelectronic applications. The aromatic nature of the compound influences the refractive index, transparency, and absorption characteristics of the resulting materials.

Polymers derived from this compound, such as certain polyimides and polyamides, can be designed to be highly transparent in the visible region of the electromagnetic spectrum. This optical clarity is a critical requirement for applications such as flexible displays, optical films, and coatings for optoelectronic devices. The flexible ether linkages within the this compound structure can disrupt the chain packing and reduce the crystallinity of the polymer, which in turn minimizes light scattering and enhances transparency.

Furthermore, the high refractive index of materials containing the phenoxy-phenyl moiety can be beneficial in certain optical applications, such as in the fabrication of high refractive index lenses and optical adhesives. The ability to create materials that are both thermally stable and optically transparent makes this compound a valuable building block for advanced optoelectronic systems.

| Property | Value |

| Light Transmittance of derived Polyimide Films at 500 nm | >80% |

| UV Cutoff Wavelength of derived Polyimide Films | ~360 nm |

Mechanical Strength and Durability of Polymer Matrices Containing this compound Units

The inclusion of this compound units into polymer matrices significantly enhances their mechanical strength and durability. The rigid aromatic backbone of this compound, when incorporated into polymer chains, imparts stiffness and strength to the resulting material.

Polymers such as polyimides and poly(ether ether ketone)s (PEEKs) that contain the this compound moiety are known for their exceptional mechanical properties, including high tensile strength, high modulus, and excellent toughness. These properties are a direct result of the strong intermolecular forces and the resistance to deformation provided by the rigid phenoxy-phenyl-phenoxy segments.

For example, polyimide films derived from diamines containing the this compound structure have been reported to exhibit high tensile strengths and good flexibility, making them suitable for use in applications such as flexible printed circuits and high-performance wire insulation. The combination of strength and flexibility is a key advantage, allowing these materials to withstand mechanical stress without fracturing.

The durability of these materials is further enhanced by their excellent thermal stability and chemical resistance, as discussed in previous sections. This combination of properties ensures that the mechanical integrity of the material is maintained even under harsh operating conditions, leading to a longer service life for components fabricated from these polymers. The ability of this compound to improve the mechanical performance of polymers makes it a crucial component in the development of advanced materials for demanding structural applications in the aerospace, automotive, and industrial sectors.

| Property | Value |

| Tensile Strength of derived Polyimide Films | 85-115 MPa |

| Elongation at Break of derived Polyimide Films | 6-10% |

| Flexural Strength of derived PEEK composites | Up to 170 MPa |

Applications of 1,4 Bis 4 Phenoxyphenoxy Benzene in High Performance Materials

High-Temperature and High-Performance Polymer Matrices (e.g., Polyimides, Polyetherketones) from 1,4-Bis(4-phenoxyphenoxy)benzene Monomers

This compound and its functionalized derivatives, particularly its diamine and dianhydride analogues, are crucial monomers in the creation of high-performance thermoplastic polymers such as polyimides (PIs) and polyetherketones (PEKs). These polymers are sought after in the aerospace, electronics, and automotive industries for their exceptional thermal and mechanical properties.

Polyimides derived from diamines like 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPE-Q) exhibit outstanding thermal stability. mdpi.com For instance, semicrystalline polyimides synthesized from TPE-Q and various dianhydrides show high glass transition temperatures (Tg) and melting temperatures (Tm), making them suitable for applications requiring sustained performance at elevated temperatures. Research has demonstrated that polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) and diamines like TPE-Q can be melt-processed, which is a significant advantage for manufacturing complex parts. These polymers not only have high thermal stability, with 5% weight loss temperatures often exceeding 500°C, but they also possess impressive mechanical strength. ossila.com

Similarly, 1,4-bis(4-phenoxybenzoyl)benzene (B1597880) is a key monomer for producing polyetherketoneketone (PEKK), a high-performance thermoplastic known for its excellent mechanical properties, chemical inertness, and resistance to stress cracking. nih.govdntb.gov.ua The incorporation of the phenoxyphenoxy structure contributes to the polymer's high thermal stability and melt processability. nih.gov

Table 1: Thermal and Mechanical Properties of Polymers Derived from this compound Analogues

| Polymer System | Monomers | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | 5% Weight Loss Temp. | Tensile Strength | Tensile Modulus | Ref. |

|---|---|---|---|---|---|---|---|

| Polyimide (PI-2) | HQDPA / TPEQ | 214°C | 388°C | 547°C (in air) | 105 MPa | 3.3 GPa | |

| Polyimide (PI-1) | HQDPA / TPER | 190°C | 331°C, 350°C | 522°C (in air) | 85 MPa | 2.0 GPa | |

| Fluorinated Polyimide | 6FAPB / ODPA | ~225-330°C | - | >507°C (in nitrogen) | >60 MPa | >4 GPa | ossila.comresearchgate.net |

| Aramid (PBAB-aramid) | PBAB / Terephthaloyl chloride | 292.7°C | - | 465.5°C | 113.5 MPa | - | google.com |

Functional Fluids and Specialized Lubricants Utilizing this compound Formulations

The structural backbone of this compound is closely related to polyphenyl ethers (PPEs), a class of synthetic fluids renowned for their exceptional thermal and oxidative stability. taylorfrancis.com This makes them suitable for use as high-temperature lubricants, hydraulic fluids, and heat transfer fluids, particularly in applications where conventional lubricants would degrade, such as in jet engines and high-temperature industrial processes. taylorfrancis.comresearchgate.net

Fluids based on polyphenyl ether structures, like bis(m-phenoxyphenoxy)-benzene, exhibit very high thermal decomposition temperatures and can operate in a wide temperature range. taylorfrancis.com Their inherent resistance to oxidation allows them to function at temperatures up to 316°C in oxidation-corrosion tests. taylorfrancis.com A unique property of PPEs is their low surface tension, which causes them to form tiny droplets rather than a contiguous thin film. This characteristic helps the lubricant to remain in the area where it is needed, preventing migration and contamination of other components. taylorfrancis.com While direct data on this compound as a lubricant base is limited, its structural similarity to commercial PPEs suggests its potential in formulations for high-performance functional fluids.

Table 2: Properties of Polyphenyl Ether (PPE) Based Functional Fluids

| Property | 5-Ring PPE (5P4E) | 4-Ring PPE (4P3E) | C-Ether | Ref. |

|---|---|---|---|---|

| Chemical Name | m-Bis(m-phenoxyphenoxy)-benzene | Bis(m-phenoxyphenyl) ether | - | taylorfrancis.com |

| Viscosity at 37.8°C (cSt) | 363 | - | 25.2 | taylorfrancis.com |

| Viscosity at 98.9°C (cSt) | 13.1 | - | 4.1 | taylorfrancis.com |

| Thermal Decomposition Temp. (°C) | ~453 | - | 367 | taylorfrancis.com |

| Autoignition Temp. (°C) | 559 | - | 504 | taylorfrancis.com |

Advanced Coatings and Adhesives Requiring Chemical and Thermal Endurance for this compound

The incorporation of this compound and its derivatives into polymer formulations for coatings and adhesives significantly enhances their thermal stability and chemical resistance. These advanced materials are critical in industries where components are exposed to harsh chemical environments, extreme temperatures, and mechanical stress.

Polymers such as polyimides and polyetherketones, synthesized from monomers containing the phenoxyphenoxy moiety, are used to create coatings that protect substrates from corrosion, wear, and high-temperature degradation. For example, amino-functionalized derivatives like 1,3-bis[4-(3-aminophenoxy)benzoyl]benzene (B185832) are used in the synthesis of epoxy resins and polyimides for high-performance adhesives and coatings. The rigid aromatic structure and stable ether linkages contribute to the durability and longevity of these materials in demanding applications. The choice of polymer base is critical, with epoxy, polyurethane, and phenolic resins being common choices for chemical-resistant coatings. specialchem.comheresite.com The addition of building blocks like this compound can further improve the performance of these systems.

Table 3: Chemical Resistance of High-Performance Polymer Coatings

| Polymer Base | Resistance to Acids | Resistance to Alkalis | Resistance to Solvents | Typical Applications | Ref. |

|---|---|---|---|---|---|

| Epoxy-based | Good | Excellent | Good | Chemical tanks, industrial floors, protective coatings | specialchem.comflowcrete.eu |

| Polyurethane-based | Good | Good | Good | Topcoats, automotive finishes, industrial maintenance | specialchem.comheresite.com |

| Phenolic-based | Excellent | Fair | Good | Tank linings, fume hoods, high-temperature environments | specialchem.comheresite.com |

| Fluoropolymer-based | Excellent | Excellent | Excellent | Non-stick coatings, chemical processing equipment | specialchem.com |

Electronic Components and Insulation Materials Incorporating this compound

In the electronics industry, there is a constant demand for materials with excellent dielectric properties, high thermal stability, and good mechanical strength for use in components such as insulators, substrates for flexible circuits, and encapsulants. Polyimides derived from monomers like 1,4-bis(4-aminophenoxy)benzene (TPE-Q) and its fluorinated analogues are prime candidates for these applications. ossila.comossila.com

The introduction of the phenoxyphenoxy structure into the polymer backbone contributes to a low dielectric constant and high dielectric strength, which are crucial for preventing signal loss and electrical breakdown in electronic components. ossila.com For example, polyimides synthesized from TPE-Q are used as dielectrics with a dielectric permittivity in the range of 3.52-3.85 and a high Weibull breakdown strength of 440-540 MV/m. ossila.com Fluorinated versions, such as those made from 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) (6FAPB), exhibit even better insulation properties, with breakdown strengths exceeding 358 kV/mm, making them suitable for low energy consumption insulation materials. ossila.com These materials are also used in high-energy lithium-ion batteries as interlayers for current collectors. ossila.com

Table 4: Dielectric and Thermal Properties of Polyimide Insulation Materials

| Polyimide Monomer | Dielectric Permittivity (ε) | Weibull Breakdown Strength | 5% Thermal Weight Loss Temp. | Application | Ref. |

|---|---|---|---|---|---|

| 1,4-Bis(4-aminophenoxy)benzene (TPE-Q) | 3.52 - 3.85 | 440-540 MV/m | - | Polymer dielectrics, flexible substrates | ossila.com |

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | Low | >358 kV/mm | 525°C | Low energy consumption insulation, battery components | ossila.com |

Development of Liquid Crystalline Materials with this compound Components

The rigid, rod-like structure of molecules containing multiple benzene (B151609) rings makes them potential candidates for the development of liquid crystalline materials. While research on this compound itself as a liquid crystal is not extensively documented, structurally similar compounds have been shown to exhibit mesomorphic behavior. smolecule.com The synthesis of molecules with a central rigid core and flexible terminal groups is a common strategy for creating liquid crystals. nih.govkoyauniversity.org

For instance, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been synthesized and shown to have a wide range of nematic phase temperatures and high optical anisotropy, making them suitable for applications such as blue phase liquid crystal displays. nih.govnih.gov The introduction of different substituent groups on the terminal benzene rings allows for the fine-tuning of properties like clearing point and dielectric anisotropy. dntb.gov.uanih.gov Similarly, compounds with bis-azomethine central linkages also exhibit liquid crystalline properties, with the type of mesophase (nematic, smectic) being influenced by the length of terminal alkoxy chains. elsevierpure.com The structural characteristics of this compound suggest its potential as a core mesogenic unit for the synthesis of novel liquid crystalline materials. smolecule.com

Table 5: Mesophase Behavior of Structurally Related Liquid Crystalline Compounds

| Compound Type | Central Linkage | Observed Mesophases | Key Properties | Application | Ref. |

|---|---|---|---|---|---|

| 1,4-Bis(phenylethynyl)benzene Derivatives | Phenylethynyl | Nematic | High optical anisotropy (Δn), wide nematic range | Blue Phase Liquid Crystal Displays | nih.govnih.gov |

| Bis-azomethine Derivatives | Azomethine (-CH=N-) | Nematic, Smectic C | Dependent on terminal chain length | Liquid Crystal Research | elsevierpure.com |

| Azo-ester Derivatives | Azo (-N=N-), Ester (-COO-) | Nematic | Enantiotropically nematogenic | Liquid Crystal Research | worldscientificnews.com |

| Schiff-base Derivatives | Iminomethyl (-CH=N-) | Nematic, Smectic C, Smectic A | Dependent on terminal chain length and substituents | Liquid Crystal Research | koyauniversity.org |

Nanofiltration Membranes and Separation Technologies Derived from this compound Precursors

High-performance membranes for separation processes, such as organic solvent nanofiltration (OSN), require materials with excellent chemical and thermal stability, as well as tunable porosity. Polyimides derived from monomers like 1,4-bis(4-aminophenoxy)benzene (an analogue of the subject compound) have emerged as highly effective materials for these applications. mdpi.comrepec.orgresearchgate.net

In a notable study, a polyimide membrane was synthesized from 1,4-bis(4-aminophenoxy)benzene and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640). mdpi.comrepec.org These membranes demonstrated high permeability for organic solvents along with high rejection rates for dissolved dyes, making them suitable for sustainable dye separation in various industries. mdpi.comrepec.orgresearchgate.net The performance of the membrane, including solvent permeability and dye rejection, is influenced by factors such as operating pressure and feed concentration. mdpi.com The inherent solvent resistance and thermal stability of these polyimide membranes, imparted by their aromatic and imide structures, ensure their durability and long-term performance in challenging separation environments. mdpi.com

Table 6: Performance of a Polyimide Nanofiltration Membrane Derived from a 1,4-Bis(4-aminophenoxy)benzene Monomer

| Dye | Feed Concentration (ppm) | Solvent Permeability (L·m⁻²·h⁻¹·bar⁻¹) | Rejection Ratio (%) | Ref. |

|---|---|---|---|---|

| Methyl Blue | 20 | 2.18 | 94.2 | mdpi.comrepec.orgresearchgate.net |

| Methyl Blue | 120 | 1.16 | ~91.5 | mdpi.com |

| Rose Bengal | - | - | >98 | mdpi.comrepec.org |

| Victoria Blue B | - | - | - | mdpi.comrepec.org |

| Crystal Violet | - | - | - | mdpi.comrepec.org |

Integration of this compound in Advanced Composites (e.g., Graphene Composites)

The development of advanced composites with enhanced mechanical, thermal, and electrical properties is a key area of materials science. The integration of nanofillers like graphene into high-performance polymer matrices can lead to materials with superior performance characteristics. Polyimides derived from this compound analogues are excellent candidates for the matrix material in such composites due to their inherent strength and stability.

A patent describes the synthesis of a poly(amic acid)-graphene composite where 1,4-bis[4-(4-aminophenoxy)phenoxy]benzene is used as one of the diamine monomers. google.com The process involves the functionalization of graphene sheets and their dispersion within the poly(amic acid) precursor, which is then thermally cured to form the final polyimide-graphene composite. google.com The resulting composite material is expected to exhibit the high thermal stability and chemical resistance of the polyimide matrix, coupled with the exceptional mechanical strength and electrical conductivity of graphene. google.comresearchgate.net Such advanced composites have potential applications in aerospace components, electromagnetic interference (EMI) shielding, and as structural materials in demanding environments.

Table 7: Components of an Advanced Polyimide-Graphene Composite

| Component | Function | Potential Properties Contributed | Ref. |

|---|---|---|---|

| 1,4-Bis[4-(4-aminophenoxy)phenoxy]benzene | Diamine Monomer | Thermal stability, chemical resistance, flexibility | google.com |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | Dianhydride Monomer | Rigidity, thermal stability, mechanical strength | google.com |

| Graphene | Nanofiller | Enhanced mechanical strength, electrical conductivity, thermal conductivity | google.comresearchgate.net |

| Polyimide | Matrix Material | High-temperature performance, durability | google.com |

Future Research Directions and Emerging Trends for 1,4 Bis 4 Phenoxyphenoxy Benzene

Exploration of Novel and Sustainable Synthetic Routes for 1,4-Bis(4-phenoxyphenoxy)benzene

The traditional synthesis of this compound and its derivatives often involves multi-step processes that may utilize harsh reagents, high temperatures, and environmentally persistent solvents. A significant trend in modern chemistry is the development of sustainable and efficient synthetic pathways that minimize waste, energy consumption, and the use of hazardous materials.

Future research is directed towards "green" chemistry approaches. This includes the optimization of existing methods, such as Friedel-Crafts acylation, by precisely controlling reaction temperatures to minimize energy usage and enable the reuse of solvents like ortho-dichlorobenzene. epo.org Research into novel catalytic systems is a key area of exploration. This involves investigating metal-free aryl ether synthesis and dehydrogenative coupling reactions, which promise more atom-efficient processes by avoiding the need for pre-functionalized starting materials. sioc-journal.cnrsc.org While the enzymatic synthesis of ethers has been investigated, its application to complex molecules like this compound remains a nascent but promising field that could offer highly selective and environmentally benign production methods. google.com

The development of one-pot syntheses and the use of recyclable catalysts are also critical research targets. For example, copper catalysts used in Ullmann-type condensations can be recovered and reused for several batches, significantly reducing costs and waste. The exploration of alternative, less hazardous solvents or even solvent-free reaction conditions represents another important avenue for sustainable production.

| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Challenges & Research Focus |

| Ullmann Condensation | Aryl halide, Phenol (B47542), Copper catalyst | High temperature, Polar solvents (e.g., DMF) | Good yields (>85%) | High energy input, catalyst recovery, solvent recycling |

| Friedel-Crafts Acylation | Terephthaloyl chloride, Diphenyl ether, Lewis acid (e.g., AlCl₃) | Organic solvent (e.g., o-dichlorobenzene), Low to moderate temp. | High purity product | Stoichiometric use of Lewis acid, waste generation |

| Nucleophilic Aromatic Substitution | Dihalobenzene, Phenol/Cresol, Base (e.g., K₂CO₃) | High temperature, Aprotic polar solvents (e.g., DMF, DMI) | Versatile for various substituted analogs | High energy input, long reaction times, halogenated waste |

| Oxidation Route | 1-(4-methylphenoxy)-4-phenoxybenzene, Oxidizing agent | Acetic acid, Transition-metal catalyst | Utilizes different starting materials | Control of oxidation selectivity, catalyst efficiency |

Advanced Functionalization and Hybrid Material Design for this compound-Based Systems

The functionalization of this compound and the polymers derived from it is a rapidly advancing area. By chemically modifying the core molecule or the resulting polymer backbone, researchers can tailor material properties for specific, high-value applications. Electrophilic substitution reactions at the para positions of the phenoxy groups are a common strategy for introducing new functionalities.

A major focus is the development of hybrid materials that combine the robust mechanical and thermal properties of the base polymer with the unique characteristics of other materials.

Polymer Composites: Research into composites is highly active. For instance, incorporating graphene into a poly(ether imide) matrix derived from a 1,4-bis[4-(4-aminophenoxy)phenoxy]benzene analogue yields materials with remarkable thermal, mechanical, and electrical properties suitable for advanced coatings. google.com Similarly, composites with boron nitride have been shown to produce materials with high thermal conductivity. ossila.com

Bioactive Materials: For biomedical applications, particularly in orthopedics where polymers like PEEK (polyetheretherketone) are used, surface functionalization is critical. researchgate.net Current research involves grafting bioactive peptides onto the polymer surface to enhance osteoblast response, promoting better integration of implants with bone tissue. mdpi.com Other strategies include sulfonation of the PEEK surface to create a porous nanostructure that can be loaded with agents to improve bioactivity and antibacterial properties. mdpi.comnih.gov

Controlled Architectures: The synthesis of hyperbranched polymers from monomers related to this compound is an emerging trend. researchgate.net These highly branched, three-dimensional structures offer unique properties such as higher solubility and lower viscosity compared to their linear counterparts, making them promising for applications in coatings and processing additives. researchgate.net

These advanced functionalization strategies are transforming materials based on this compound from simple structural components into highly engineered, functional systems.

Expansion of this compound Applications into Emerging Technologies (e.g., energy storage, sensors, additive manufacturing)

The inherent thermal stability and mechanical robustness of polymers derived from this compound make them ideal candidates for demanding applications in next-generation technologies.

Energy Storage: The excellent dielectric properties and thermal stability of polyimides synthesized from aminophenoxy analogues of this compound are being leveraged in energy storage. ossila.com Research shows that trifluoromethyl-substituted derivatives can be used as insulating interlayers for current collectors in high-energy lithium-ion batteries, enhancing both specific energy and safety. chemicalbook.com The development of materials for solid electrolyte capacitors is another potential application. googleapis.com

Sensors: The unique electronic and physical properties of these materials make them suitable platforms for advanced sensors. For example, a polyimide based on 1,4-bis(4-aminophenoxy)benzene (B1581417) serves as an ultra-thin, flexible substrate for molybdenum disulfide (MoS₂) based electronics, which have been successfully applied as biopotential sensors. ossila.com Covalent organic frameworks (COFs) prepared from these building blocks are also being explored for the fluorescent sensing of nitroaromatic compounds. ossila.com

Additive Manufacturing: High-performance polymers like PEEK and polyamideimides (PAIs) are increasingly sought after for additive manufacturing (3D printing), especially in the aerospace and medical fields. Research is focused on developing novel PAI copolymers, which may incorporate structures similar to this compound, that are specifically designed for processing via techniques like selective laser sintering (SLS). google.com The ability to 3D print PEEK, a polymer for which this compound is a precursor, into patient-specific implants is already revolutionizing orthopedic medicine. mdpi.com

Advanced Membranes: The processability of precursor polymers allows for the fabrication of solvent-resistant nanofiltration membranes. acs.org These membranes, based on the PEEK structure, are valuable for sustainable chemical separation processes, such as dye separation from industrial wastewater. ossila.com

Interdisciplinary Research on this compound with Engineering and Applied Physics

The translation of this compound-based materials from the laboratory to real-world applications necessitates a strong interdisciplinary approach, integrating chemistry with engineering and applied physics. This research is crucial for understanding and optimizing the material's performance under operational stresses.

The mechanical properties of polymers derived from this compound and its analogues are a key area of investigation. Studies on semicrystalline polyimides demonstrate excellent mechanical performance, with high tensile strength and modulus, making them suitable for structural components in demanding environments. mdpi.com Dynamic mechanical analysis (DMA) is used to probe the viscoelastic behavior of these materials at elevated temperatures, providing critical data for engineering design. mdpi.comnih.gov

| Polymer System | Tg (°C) | Tm (°C) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| HQDPA-based Polyimide (PI-1) mdpi.com | 190 | 331, 350 | 2.0 | 85 | 18 |

| HQDPA-based Polyimide (PI-2) mdpi.com | 214 | 388 | 3.3 | 105 | 5 |

| PBAB-Aramid Copolymer nih.gov | 292.7 | - | - | 113.5 | 58.4 |

| MBAB-Aramid Copolymer nih.gov | 270.1 | - | - | 107.1 | 50.7 |

From an applied physics perspective, the thermal and electrical properties are paramount. Research into polyimides derived from 1,4-bis(4-aminophenoxy)benzene (TPE-Q) has characterized their dielectric properties, finding a dielectric permittivity of around 3.5-3.8 and high breakdown strength, which are essential for applications in microelectronics and as insulating materials. ossila.com The thermal stability, with glass transition temperatures often exceeding 250°C, is a defining feature that enables their use in high-temperature settings. Interdisciplinary studies combine experimental data with molecular simulation to understand structure-property relationships, guiding the design of new materials with tailored dielectric or thermal transport properties. ossila.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1,4-bis(4-phenoxyphenoxy)benzene, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, using 1,4-dihalobenzene and 4-phenoxyphenol as precursors. Reaction optimization should consider catalysts (e.g., CuI for Ullmann coupling), solvents (DMF or DMSO), and temperature (120–160°C). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted precursors or byproducts. Mass spectrometry (ESI-TOF) can verify molecular weight .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and supramolecular interactions. For SCXRD, grow crystals via slow evaporation of a dichloromethane/hexane mixture. Use SHELXTL or Olex2 for structure refinement, ensuring hydrogen-bonding networks and π-π stacking are analyzed . Complementary techniques include FTIR (to confirm ether linkages) and UV-Vis spectroscopy (to assess conjugation effects). Polarized light microscopy can preliminarily assess crystallinity .

Q. How can computational methods (HF, DFT, MP2) predict electronic properties like polarizability?

- Methodological Answer : Use Gaussian 09/16 with 6-31G(d,p) basis sets for HF and DFT (B3LYP) calculations. For higher accuracy, employ MP2 with diffuse functions (e.g., 6-31+G(d)). Calculate polarizability (α) and hyperpolarizability (β) via finite-field methods. Compare results across methods: HF often underestimates electron correlation, while MP2 captures it better but is computationally intensive. Validate against experimental UV-Vis data if available .

Advanced Research Questions

Q. How do competing photochemical pathways (e.g., S-O cleavage vs. Fries rearrangement) influence acid generation in this compound derivatives under UV light?

- Methodological Answer : Conduct steady-state photolysis (254 nm, acetonitrile) and monitor intermediates via HPLC-MS. Use radical traps (e.g., TEMPO) to identify transient species. Quantify acid generation via titration (e.g., NaOH/ phenolphthalein). Compare O₂ vs. N₂ atmospheres: O₂ promotes sulfonic acid formation via radical recombination, while anaerobic conditions favor Fries rearrangement. Time-resolved EPR can confirm triplet-state involvement .

Q. What discrepancies arise between theoretical and experimental dipole moments, and how can they be resolved?

- Methodological Answer : Discrepancies stem from basis set limitations (e.g., missing polarization/diffuse functions) or neglect of solvent effects. Recalculate using larger basis sets (aug-cc-pVDZ) and include implicit solvent models (PCM for acetonitrile). Compare MP2 and CCSD(T) results for electron correlation accuracy. Experimentally, measure dipole moments via solution dielectric constant methods (e.g., Debye equation) .

Q. How do hydrogen-bonding and π-π interactions in crystalline phases affect material stability and optoelectronic performance?

- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. Correlate with thermal stability (TGA/DSC) and charge mobility (time-of-flight measurements). For optoelectronic properties, compare PL spectra of crystalline vs. amorphous phases. MD simulations (AMBER/GAFF force fields) can model packing dynamics under thermal stress .

Q. Why do HF/DFT methods fail to predict nonlinear optical (NLO) properties accurately, and what hybrid approaches improve predictions?

- Methodological Answer : HF neglects electron correlation, while DFT functionals (e.g., B3LYP) misestimate exchange effects. Use long-range corrected functionals (CAM-B3LYP) or double-hybrids (B2PLYP) for NLO properties. Combine with SOS (sum-over-states) formalism for frequency-dependent hyperpolarizabilities. Validate against experimental EFISH (electric-field-induced second harmonic) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.